molecular formula C25H27ClO2Sn B14212524 Chloro({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)diphenylstannane CAS No. 826990-23-2

Chloro({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)diphenylstannane

Cat. No.: B14212524
CAS No.: 826990-23-2
M. Wt: 513.6 g/mol
InChI Key: NDUKTIUZOKQJCJ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chloro({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)diphenylstannane is a complex organotin compound. Organotin compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. This particular compound features a chloro group, a propanoyl group, and a diphenylstannane moiety, making it a unique and versatile chemical entity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloro({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)diphenylstannane typically involves the reaction of diphenylstannane with a chloro-substituted propanoyl derivative. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or toluene, and a catalyst to facilitate the reaction. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Chloro({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)diphenylstannane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different organotin oxides.

    Reduction: Reduction reactions can lead to the formation of lower oxidation state tin compounds.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Organotin oxides and hydroxides.

    Reduction: Lower oxidation state tin compounds.

    Substitution: Various substituted organotin compounds depending on the nucleophile used.

Scientific Research Applications

Chloro({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)diphenylstannane has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of Chloro({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)diphenylstannane involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(4-Chlorobutanoyl)phenyl]-2-methylpropyl acetate
  • 1-Chloro-2-[(2-methyl-2-propenyl)oxy]benzene

Uniqueness

Chloro({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)diphenylstannane is unique due to its specific combination of functional groups and the presence of the diphenylstannane moiety. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

CAS No.

826990-23-2

Molecular Formula

C25H27ClO2Sn

Molecular Weight

513.6 g/mol

IUPAC Name

[chloro(diphenyl)stannyl] 2-[4-(2-methylpropyl)phenyl]propanoate

InChI

InChI=1S/C13H18O2.2C6H5.ClH.Sn/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;2*1-2-4-6-5-3-1;;/h4-7,9-10H,8H2,1-3H3,(H,14,15);2*1-5H;1H;/q;;;;+2/p-2

InChI Key

NDUKTIUZOKQJCJ-UHFFFAOYSA-L

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)O[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.